molecular formula C11H14FN3O B2418031 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2200610-68-8

3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

Cat. No. B2418031
M. Wt: 223.251
InChI Key: RIWRMSJHOAGMQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” has been a topic of interest in the field of organic chemistry . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Molecular Structure Analysis

The molecular structure of “3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” includes a fluoropyrimidinyl group attached to an azabicyclo[2.2.2]octane ring via an oxygen atom. The exact structural details and conformational properties would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” are not detailed in the search results. The compound’s molecular formula is C11H14FN3O, and its molecular weight is 223.251. Additional properties such as melting point, boiling point, solubility, and spectral data would need to be determined experimentally.

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Application : Fluoropyridines are used in the synthesis of various biologically active compounds. They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
    • Results : The introduction of fluorine atoms into lead structures has led to the development of new agricultural products with improved physical, biological, and environmental properties .
  • Pyrrolidine in Drug Discovery

    • Application : The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods : The review investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .
    • Results : Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Synthesis of F18 Substituted Pyridines for Local Radiotherapy of Cancer

    • Application : F18 substituted pyridines are used in local radiotherapy of cancer .
    • Methods : The methods for synthesis of F18 substituted pyridines are presented .
    • Results : The use of F18 substituted pyridines in local radiotherapy has shown potential in the treatment of cancer .
  • Synthesis of Fluorinated Agricultural Products

    • Application : Fluoropyridines are used in the synthesis of new agricultural products with improved physical, biological, and environmental properties .
    • Methods : The methods of synthesis of fluoropyridines are presented .
    • Results : The introduction of fluorine atoms into lead structures has led to the development of new agricultural products .
  • Synthesis of Biologically Active Compounds

    • Application : Pyrrolidine is used in the synthesis of biologically active compounds for the treatment of human diseases .
    • Methods : The review investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .
    • Results : Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Synthesis of F18 Substituted Pyridines for Local Radiotherapy of Cancer

    • Application : F18 substituted pyridines are used in local radiotherapy of cancer .
    • Methods : The methods for synthesis of F18 substituted pyridines are presented .
    • Results : The use of F18 substituted pyridines in local radiotherapy has shown potential in the treatment of cancer .
  • Synthesis of Fluorinated Agricultural Products

    • Application : Fluoropyridines are used in the synthesis of new agricultural products with improved physical, biological, and environmental properties .
    • Methods : The methods of synthesis of fluoropyridines are presented .
    • Results : The introduction of fluorine atoms into lead structures has led to the development of new agricultural products .
  • Synthesis of Biologically Active Compounds

    • Application : Pyrrolidine is used in the synthesis of biologically active compounds for the treatment of human diseases .
    • Methods : The review investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .
    • Results : Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Future Directions

The future directions for research on “3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” could include further exploration of its synthesis, structural analysis, reactivity, and potential biological activity. Given its structural similarity to tropane alkaloids, it might be of interest in the development of new pharmaceuticals or biological probes .

properties

IUPAC Name

3-(5-fluoropyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c12-9-5-13-11(14-6-9)16-10-7-15-3-1-8(10)2-4-15/h5-6,8,10H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWRMSJHOAGMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

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